molecular formula C16H11F2N3O B2494282 4-[(2,4-difluoroanilino)methylidene]-3-phenyl-1H-pyrazol-5-one CAS No. 338975-68-1

4-[(2,4-difluoroanilino)methylidene]-3-phenyl-1H-pyrazol-5-one

Cat. No. B2494282
CAS RN: 338975-68-1
M. Wt: 299.281
InChI Key: YZAUNXQNVLORIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolone derivatives often involves reactions of hydrazones with different carbonyl compounds under various conditions. Although the specific synthesis route for 4-[(2,4-difluoroanilino)methylidene]-3-phenyl-1H-pyrazol-5-one is not directly reported, related compounds have been synthesized through reactions involving acylpyrazolones, with lanthanide silylamides in THF solutions to form pyrazolonate complexes, exhibiting ligand- and metal-centered emission, suggesting a method for synthesizing similar compounds (Safronova et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of pyrazolone derivatives is commonly achieved through X-ray diffraction, providing insight into the compound's crystalline structure and molecular geometry. For instance, the crystal structure analysis of related pyrazolone compounds reveals the conformation and bonding patterns, contributing to understanding the structural aspects of this compound (Patel, 2013).

Chemical Reactions and Properties

Chemical reactions involving pyrazolone derivatives include cyclization, substitution, and complexation reactions. These reactions are crucial for modifying the chemical structure and properties of the compound for specific applications. The reactivity of similar compounds with amines, phenols, and other nucleophiles provides a basis for predicting the chemical behavior of this compound (Metwally et al., 1989).

Physical Properties Analysis

The physical properties of pyrazolone derivatives, such as melting point, solubility, and crystalline form, are essential for their practical application. These properties are determined by the molecular structure and intermolecular interactions within the compound. Studies on related compounds provide insights into the physical properties that can be expected for this compound.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are influenced by the functional groups present in the pyrazolone derivatives. Investigations into the tautomerism, hydrogen bonding, and electronic structure of related compounds help in understanding the chemical properties of this compound. For example, studies on tautomerism and stereoisomerism in similar compounds shed light on the dynamic chemical behavior and stability of pyrazolone derivatives (Pyrih et al., 2023).

Scientific Research Applications

Antimicrobial Activity

Fluorinated pyrazolone derivatives, including compounds structurally related to 4-[(2,4-difluoroanilino)methylidene]-3-phenyl-1H-pyrazol-5-one, have been investigated for their antimicrobial activities. The synthesis of these compounds involved conventional and non-conventional methods like ultrasonication and microwave techniques, with an emphasis on environmentally benign processes. They were characterized by various spectroscopic methods and screened for their antimicrobial properties (Shelke et al., 2007).

Synthesis and Structure Analysis

Studies on similar fluorinated pyrazolones have focused on their synthesis, structural properties, and some unique reactions. For instance, the synthesis of lanthanide complexes of 1-phenyl-3-methyl-4-(2,3,4,5,6-pentafluorobenzoyl)-1H-pyrazole-5(4H)-one, a compound with a similar structure, was reported. These complexes demonstrated interesting luminescent properties at room temperature, indicating potential applications in materials science (Safronova et al., 2015).

Bioactive Compound Synthesis

The synthesis and biological properties of novel pyrazoles, including compounds analogous to this compound, have been explored. These include enaminones with a pyrazolone ring and other heterocyclic ring systems. They were characterized using various spectroscopic techniques and evaluated for their antibacterial and antitumor properties (Hamama et al., 2012).

Green Chemistry Applications

The compound has been involved in studies related to green chemistry. Specifically, the synthesis of 4,4’-arylmethylene-bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) was performed using cellulose sulfuric acid as a biodegradable and environmentally friendly catalyst. This methodology highlights the importance of using natural biopolymers and environmentally friendly catalysts in chemical synthesis, which could be applicable to related pyrazolone compounds (Mosaddegh et al., 2010).

Photocromic and Molecular Switching

A Schiff base compound with a pyrazolone ring similar to this compound demonstrated photochromic properties and molecular switching behavior. These properties were investigated under UV irradiation, revealing potential applications in the field of molecular electronics and materials science (Surati & Shah, 2015).

properties

IUPAC Name

4-[(2,4-difluorophenyl)iminomethyl]-5-phenyl-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3O/c17-11-6-7-14(13(18)8-11)19-9-12-15(20-21-16(12)22)10-4-2-1-3-5-10/h1-9H,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBHBUBYVYGEAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NN2)C=NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2,4-difluoroanilino)methylidene]-3-phenyl-1H-pyrazol-5-one
Reactant of Route 2
4-[(2,4-difluoroanilino)methylidene]-3-phenyl-1H-pyrazol-5-one
Reactant of Route 3
4-[(2,4-difluoroanilino)methylidene]-3-phenyl-1H-pyrazol-5-one

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